5-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one
Description
Properties
IUPAC Name |
5-(8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)-3-methyl-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-16-13-9-12(7-8-14(13)21-15(16)18)22(19,20)17-10-3-2-4-11(17)6-5-10/h2-3,7-11H,4-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGAUQLBKQCQBNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)N3C4CCC3C=CC4)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one typically involves multiple steps, starting from simpler organic molecules. The key steps often include the formation of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This scaffold can be constructed through enantioselective methods, ensuring the correct stereochemistry .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactions and automated synthesis platforms. These methods ensure high yield and purity, which are crucial for its applications in various industries.
Chemical Reactions Analysis
Types of Reactions
5-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one: undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
5-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one: has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes involving sulfonyl groups.
Medicine: It has potential therapeutic applications due to its unique chemical properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that recognize the sulfonyl group. The compound can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Sulfonyl vs.
- Benzoxazolone vs. Benzodiazepine/Carboxamide : The benzoxazolone ring offers rigidity and metabolic resistance, contrasting with the flexible carboxamide in or the trifluoromethanesulfonate in .
Pharmacological Profile Comparison
Receptor Affinity
- Target Compound : Predicted to exhibit high affinity for neuronal nAChRs due to the tropane-sulfonyl motif, similar to other 8-azabicyclo derivatives used in treating CNS disorders .
- 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one : Shows activity in neuropathic pain models, likely via σ-opioid receptor modulation .
- Trifluoromethanesulfonate Derivative : Used as a radioligand precursor for neuroimaging, indicating its selective binding to CNS receptors .
Pharmacokinetics
- The benzoxazolone group in the target compound may improve oral bioavailability compared to analogs with labile esters (e.g., trifluoromethanesulfonate in ).
- Compounds with bulkier substituents (e.g., benzimidazole carboxamide in ) exhibit longer half-lives but reduced blood-brain barrier penetration.
Analytical Data
Biological Activity
The compound 5-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one (CAS Number: 168143-65-5) is a complex organic molecule with potential biological activities that have garnered interest in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Structural Overview
The compound features a bicyclic structure known as azabicyclo[3.2.1]octane, which is modified with a sulfonyl group and a benzoxazole moiety. The presence of these functional groups suggests potential interactions with various biological targets.
Research indicates that compounds similar to this compound may act as inhibitors of specific enzymes involved in inflammatory processes. For instance, studies have shown that azabicyclo compounds can inhibit N-acylethanolamine-hydrolyzing acid amidase (NAAA) , which plays a role in regulating pain and inflammation by degrading endogenous fatty acid amides like palmitoylethanolamide (PEA) .
Inhibition Potency
The biological activity of the compound can be summarized in the following table:
| Compound | Target Enzyme | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | NAAA | TBD | Non-covalent inhibition |
| Endo-Ethoxymethyl-Pyrazinyloxy-Azabicyclo | NAAA | 0.042 | Non-covalent inhibition |
| Pyrazole Azabicyclo Compounds | FAAH | TBD | Competitive inhibition |
Note: TBD indicates that specific IC50 values for the compound are yet to be determined.
Structure-Activity Relationship (SAR)
The SAR studies performed on related azabicyclo compounds highlight how modifications to the bicyclic core and functional groups can significantly affect biological activity. For example, the introduction of different substituents on the benzamide ring has been shown to enhance selectivity and potency against kappa opioid receptors .
Case Studies
- Inflammation Management : A study demonstrated that compounds structurally related to 5-{8-azabicyclo[3.2.1]oct-2-ene} effectively inhibited NAAA, leading to increased levels of PEA and reduced inflammation in animal models .
- Pain Relief : Another investigation focused on the analgesic properties of azabicyclo derivatives showed promising results in reducing pain responses in murine models through modulation of endocannabinoid signaling pathways .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to construct the 8-azabicyclo[3.2.1]octane core in derivatives like this compound?
- Methodological Answer : Radical cyclization using n-tributyltin hydride and AIBN in toluene is a robust method for forming azabicyclo rings, achieving >99% diastereocontrol in similar bicyclic systems (e.g., BIMU derivatives) . Alternative approaches include nucleophilic substitution for sulfonyl group introduction, as seen in 8-sulfonyl azabicyclo intermediates .
Q. How can researchers characterize the stereochemistry of the azabicyclo ring and sulfonyl group?
- Methodological Answer : X-ray crystallography is definitive for stereochemical assignment (e.g., resolved structures of (2R)-8-benzyl-8-azabicyclo derivatives) . Complementary NMR techniques, such as NOESY and - coupling analysis, are critical for verifying endo vs. exo configurations .
Q. What are the primary biological targets for azabicyclo sulfonyl benzoxazolone derivatives?
- Methodological Answer : These compounds often target neurotransmitter receptors (e.g., partial agonism at 5-HT receptors in BIMU analogs) . Computational docking studies using software like AutoDock Vina can predict binding affinity to specific receptor subtypes, validated via in vitro radioligand displacement assays .
Advanced Research Questions
Q. How can diastereoselectivity be optimized during radical cyclization of the azabicyclo ring?
- Methodological Answer : Substituent steric effects and solvent polarity significantly influence diastereoselectivity. For example, 1-allyl substituents on azetidin-2-ones yield 75–78% diastereomeric excess in azabicyclo[5.2.0]nonan-9-ones . Reaction temperature modulation (e.g., −20°C to 80°C) and chiral auxiliaries may further enhance selectivity.
Q. What strategies mitigate metabolic instability of the benzoxazol-2-one moiety in vivo?
- Methodological Answer : Prodrug approaches, such as esterification of the oxazolone oxygen (e.g., (S)-8-isopropyl-8-azabicyclo ester derivatives), improve metabolic stability . Stability assays in liver microsomes (e.g., human S9 fraction) coupled with LC-MS/MS metabolite profiling are critical for validation .
Q. How can conflicting NMR and crystallographic data on sulfonyl group conformation be resolved?
- Methodological Answer : Dynamic NMR experiments (e.g., VT-NMR) assess rotational barriers of the sulfonyl group, while DFT calculations (B3LYP/6-31G*) model energy minima. For example, studies on 8-sulfonyl-azabicyclo[3.2.1]octanes revealed a 1.2 kcal/mol barrier to rotation, reconciling crystallographic rigidity with solution-phase flexibility .
Q. What in silico tools predict SAR for substitutions on the benzoxazolone ring?
- Methodological Answer : QSAR models using CoMFA or CoMSIA analyze steric/electronic effects of substituents. For instance, 3-methyl substitution enhances lipophilicity (logP >2.5) in azabicyclo-benzoxazolones, as validated by HPLC logD measurements .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported receptor binding affinities for similar compounds?
- Methodological Answer : Standardize assay conditions (e.g., buffer pH, membrane preparation protocols) to minimize variability. For example, BIMU 1 shows partial agonism (EC = 12 nM) in HEK-293 cells but full agonism in CHO-K1 systems, highlighting cell-line-dependent effects . Meta-analysis of binding data across studies (e.g., PubChem BioAssay) can identify confounding variables.
Q. Why do solubility profiles vary significantly among azabicyclo sulfonyl derivatives?
- Methodological Answer : Counterion selection (e.g., HCl vs. freebase) and crystallinity (assessed via XRPD) critically impact solubility. Hydrochloride salts of 8-azabicyclo[3.2.1]octan-3-ol exhibit 10-fold higher aqueous solubility than freebase forms . Use of co-solvents (e.g., PEG-400) or amorphous solid dispersions may further enhance bioavailability.
Experimental Design Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
